molecular formula C13H17ClN2O2 B262510 2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide

2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide

Cat. No. B262510
M. Wt: 268.74 g/mol
InChI Key: HPKQCNOZONMOPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide, also known as CHEMBL206966, is a chemical compound with potential therapeutic applications. It is a small molecule inhibitor of the protein kinase BRAF, which plays a crucial role in the regulation of cell growth and proliferation.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide involves the inhibition of the protein kinase BRAF, which is a key component of the MAPK signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting BRAF, 2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide can block the activation of downstream targets such as MEK and ERK, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its antitumor activity, 2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide has been shown to have other biochemical and physiological effects. It has been reported to inhibit the proliferation of various types of cancer cells, including colorectal, lung, and thyroid cancer. It has also been shown to induce autophagy, a cellular process that can lead to cell death in cancer cells. However, the exact mechanisms underlying these effects are not fully understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide is its potency and selectivity as a BRAF inhibitor. It has been shown to have a higher affinity for BRAF than other inhibitors such as vemurafenib and dabrafenib. However, like other small molecule inhibitors, it has limitations such as poor solubility and bioavailability, which can affect its efficacy in vivo. Additionally, it can be difficult to obtain sufficient quantities of the compound for large-scale experiments.

Future Directions

There are several potential future directions for research on 2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide. One area of interest is the development of combination therapies that target multiple components of the MAPK pathway, such as BRAF and MEK inhibitors. Another potential direction is the investigation of 2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide in combination with other therapeutic modalities such as immunotherapy. Additionally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide in various types of cancer.

Synthesis Methods

The synthesis of 2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide involves the reaction of 2-chlorobenzoyl chloride with morpholine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethylene oxide to yield the final product. The synthesis method has been described in detail in various scientific publications.

Scientific Research Applications

2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide has been extensively studied for its potential therapeutic applications in various types of cancer, particularly melanoma. It has been shown to be a potent inhibitor of BRAF, which is mutated in approximately 50% of melanomas. In preclinical studies, 2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide has demonstrated significant antitumor activity in BRAF-mutant melanoma cell lines and xenograft models.

properties

Product Name

2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide

Molecular Formula

C13H17ClN2O2

Molecular Weight

268.74 g/mol

IUPAC Name

2-chloro-N-(2-morpholin-4-ylethyl)benzamide

InChI

InChI=1S/C13H17ClN2O2/c14-12-4-2-1-3-11(12)13(17)15-5-6-16-7-9-18-10-8-16/h1-4H,5-10H2,(H,15,17)

InChI Key

HPKQCNOZONMOPM-UHFFFAOYSA-N

SMILES

C1COCCN1CCNC(=O)C2=CC=CC=C2Cl

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC=CC=C2Cl

solubility

40.3 [ug/mL]

Origin of Product

United States

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